molecular formula C17H21NO3 B2853028 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol CAS No. 892579-84-9

2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol

Cat. No.: B2853028
CAS No.: 892579-84-9
M. Wt: 287.359
InChI Key: DBQDYBNGDKGIIW-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol is a secondary amino alcohol characterized by a phenylethanol backbone substituted with a 2,4-dimethoxybenzyl group on the amino moiety. The presence of methoxy groups on the benzyl ring may influence electronic properties, solubility, and biological interactions compared to analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-15-9-8-14(17(10-15)21-2)11-18-12-16(19)13-6-4-3-5-7-13/h3-10,16,18-19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQDYBNGDKGIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol typically involves the reaction of 2,4-dimethoxybenzylamine with phenylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the aromatic nitro group (if present) to an amine using reducing agents like iron powder (Fe) in acidic conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).

    Substitution: Nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 2,4-dimethoxybenzyl group. Comparisons with analogs highlight how substituent variations affect properties:

Compound Name Substituent on Benzyl/Amino Group Molecular Weight Key Structural Differences
2-[(3-Bromobenzyl)amino]-1-phenylethanol 3-Bromobenzyl 306.2 g/mol Bromine substituent enhances hydrophobicity
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl 4-Nitrophenethyl (aromatic nitro group) 322.79 g/mol Nitro group increases polarity and reactivity
2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol Benzylpiperidine ~349.4 g/mol* Piperidine ring introduces basicity
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol 3,4-Dichlorobenzyl + diphenyl 372.29 g/mol Dichloro and diphenyl groups enhance steric bulk
2-(Dimethylamino)-1-phenylethanol Dimethylamino 165.23 g/mol Lack of aromatic benzyl group reduces π-π interactions

*Calculated based on formula C₁₉H₂₄N₂O.

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) may lower pKa compared to electron-withdrawing groups (e.g., nitro, bromo) .
  • Bulkier substituents (e.g., diphenyl in ) reduce solubility but enhance binding affinity in hydrophobic environments .

Physicochemical Properties

Limited data from analogs provide insights into substituent-driven trends:

Compound Name Boiling Point (°C) Density (g/cm³) Predicted pKa
2-[(3-Bromobenzyl)amino]-1-phenylethanol 426.3 ± 24.0 1.374 ± 0.06 13.94 ± 0.20
2-(4-Methoxyphenyl)-1-phenylethanol Not reported Not reported ~10–12*
2-(Dimethylamino)-1-phenylethanol Not reported Not reported ~9.5–10.5*

*Estimated based on amine alcohol analogs.

Analysis :

  • The bromo derivative () exhibits high boiling point and density due to bromine’s molecular weight and polarizability.
  • Methoxy groups in the target compound likely increase solubility in polar solvents compared to non-polar substituents (e.g., diphenyl) .

Biological Activity

2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol (CAS No. 892579-84-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenylethanol backbone with a dimethoxybenzyl amino group. Its chemical structure can be represented as follows:

C16H21NO3\text{C}_{16}\text{H}_{21}\text{N}\text{O}_{3}

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1-phenylethanol exhibit notable antimicrobial properties. For instance, in a case study focusing on antimalarial activities, certain derivatives demonstrated effective inhibition of Plasmodium falciparum with IC50 values ranging from 0.4 to 0.5 μM . This suggests that modifications of the phenylethanol structure can enhance antimicrobial efficacy.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies on related phenylethanol derivatives have shown promising results against various cancer cell lines. For example, specific modifications have led to compounds that exhibit over 90% inhibition of H460 lung cancer cell growth at concentrations as low as 20 µg/mL . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes, affecting cellular proliferation and survival.
  • Receptor Modulation: It potentially modulates receptors associated with neurotransmission and cellular signaling pathways, contributing to its therapeutic effects in conditions like obesity and diabetes .

Study on Antimalarial Activity

A significant study within the Tres Cantos Antimalarial Set (TCAMS) identified several small molecules related to 2-amino-1-phenylethanol that exhibited antiplasmodial activities. These compounds not only showed efficacy in vitro but also demonstrated in vivo activity, suggesting their potential as oral antimalarial agents .

Pharmacological Evaluation

Pharmacological studies have revealed that the activity of these compounds is closely linked to their stereochemistry. For instance, the (R,R)-form of certain derivatives has been highlighted for its selective action on specific receptors with minimal side effects . This underscores the importance of chirality in the design of effective therapeutic agents.

Data Summary Table

Property Observation
Chemical Structure C₁₆H₂₁N₃O₃
Antimicrobial Activity IC50: 0.4–0.5 μM against P. falciparum
Anticancer Activity >90% inhibition of H460 at 20 µg/mL
Mechanism Enzyme inhibition; receptor modulation
Stereochemistry Impact (R,R)-form shows selective receptor action

Q & A

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) and test against target enzymes (e.g., ERK) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., amine spacing, methoxy positions) using 3D-QSAR models .

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